(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-23(2)7-6-15(24)11-4-3-5-13(8-11)25-16-14(18)9-12(10-22-16)17(19,20)21/h3-10H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQOAYBUNANSRI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 672950-30-0, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H18ClF3N2O2, with a molecular weight of approximately 472.67 g/mol. The structure features a dimethylamino group and a trifluoromethyl-pyridine moiety, which are significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential antibacterial and anticancer properties. The following sections summarize key findings from recent studies.
Antibacterial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 - 40 | |
| Escherichia coli | 40 - 70 | |
| Methicillin-resistant S. aureus | < 10 |
These findings suggest that the compound could be a candidate for further development in combating antibiotic-resistant infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis: Research suggests that it activates caspase pathways leading to programmed cell death.
- Targeting Specific Enzymes: It may inhibit enzymes involved in cancer cell metabolism.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antibacterial Efficacy: In a study assessing the antibacterial efficacy of various pyridine derivatives, it was found that compounds with similar structures to this compound exhibited strong activity against resistant strains of bacteria, suggesting a viable path for drug development against nosocomial infections .
- Case Study on Cancer Cell Lines: A study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers for apoptosis . This suggests its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Comparison
The compound’s unique features include:
- Trifluoromethylpyridine core: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Dimethylamino-enone system: Introduces basicity and conformational rigidity, contrasting with neutral enones (e.g., methoxy-substituted variants).
Table 1: Structural Comparison with Hypothetical Analogs
| Compound | Pyridine Substituents | Enone Modification | Molecular Weight (g/mol) | Calculated logP |
|---|---|---|---|---|
| Target Compound | 3-Cl, 5-CF3 | N(CH3)2 | ~420.8 | ~3.2 |
| Analog 1 (hypothetical) | 3-OCH3, 5-CF3 | N(CH3)2 | ~416.7 | ~2.8 |
| Analog 2 (hypothetical) | 3-Cl, 5-CH3 | OCH3 | ~360.3 | ~2.5 |
Key Observations :
- The trifluoromethyl group increases logP and steric bulk compared to methyl analogs .
- Chloro vs. methoxy substituents alter electronic properties, impacting reactivity and binding .
Spectroscopic Data Comparison
Spectroscopic characterization of the target compound would involve:
- 1H/13C NMR: Distinct aromatic signals for the pyridine ring (δ 7.5–8.5 ppm for protons adjacent to CF3/Cl) and enone protons (δ 6.5–7.2 ppm for α,β-unsaturated ketones).
- 19F NMR : A singlet near δ -60 ppm for the CF3 group .
- UV-Vis: Strong absorption ~250–300 nm due to the conjugated enone system .
Table 2: Hypothetical NMR Shifts of Key Protons
| Proton Environment | Target Compound (δ, ppm) | Analog 1 (δ, ppm) |
|---|---|---|
| Pyridine H adjacent to Cl | 8.2 | 7.9 (OCH3) |
| Enone α-proton (CH=N(CH3)2) | 6.8 | 6.7 |
Computational Similarity Analysis
Virtual screening methods (e.g., Tanimoto coefficient, molecular docking) highlight:
- Similarity to kinase inhibitors: Shared pyridine-enone motifs with published inhibitors (Tanimoto >0.7) .
- Dissimilarity to neutral enones: Polar dimethylamino group reduces similarity to non-basic analogs (Tanimoto <0.4) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction kinetics.
- Catalytic Systems : Employ palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for regioselective aryl-ether bond formation, as demonstrated in analogous trifluoromethylpyridine derivatives .
- Temperature Control : Optimize stepwise heating (e.g., 60–80°C for nucleophilic substitution, 100–120°C for enone formation) to minimize side reactions.
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the pure E-isomer .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the α,β-unsaturated ketone moiety?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to identify coupling constants () between the α and β protons, confirming the E-configuration .
- X-ray Crystallography : Resolve single-crystal structures to unambiguously determine spatial arrangement, as shown in structurally similar enones (R-factor < 0.06, data-to-parameter ratio > 13:1) .
- IR Spectroscopy : Detect carbonyl stretching frequencies (~1650–1700 cm) and conjugation effects from the enone system .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyloxy substituent on reaction mechanisms?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-311+G(d,p) basis sets to model the substituent’s electron-withdrawing effects on charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).
- Reactivity Prediction : Compare calculated activation energies for nucleophilic attack at the ketone group with experimental data to validate computational models .
- Substituent Impact : Analyze the trifluoromethyl group’s role in stabilizing transition states via inductive effects, as observed in related pyridine derivatives .
Q. What strategies can resolve contradictions between theoretical predictions and experimental data regarding the compound’s antimicrobial activity?
- Methodological Answer :
- Data Triangulation : Cross-validate bioactivity results using multiple assays (e.g., MIC tests, time-kill curves) and statistical models (e.g., ANOVA with post-hoc Tukey tests).
- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing Cl with F or adjusting dimethylamino positioning) to isolate structure-activity relationships .
- Experimental Limitations : Account for matrix degradation in bioassays (e.g., organic compound instability over time) by implementing continuous cooling during testing, as noted in similar studies .
Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Molecular Docking : Use software like MOE 2016.08 to simulate binding interactions with kinase active sites (e.g., EGFR or VEGFR), prioritizing residues with hydrogen-bonding or hydrophobic contacts .
- In Vitro Assays : Perform kinase inhibition assays with ATP-competitive protocols, using staurosporine as a positive control.
- SAR Analysis : Correlate inhibitory potency with substituent electronegativity (e.g., trifluoromethyl’s role in enhancing binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
